molecular formula C7H16N2O2 B1516990 3-[(2-Methoxyethyl)amino]-N-methylpropanamide CAS No. 1001346-35-5

3-[(2-Methoxyethyl)amino]-N-methylpropanamide

Cat. No.: B1516990
CAS No.: 1001346-35-5
M. Wt: 160.21 g/mol
InChI Key: MXAJCGISAUBJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxyethyl)amino]-N-methylpropanamide is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyethylamino)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-8-7(10)3-4-9-5-6-11-2/h9H,3-6H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAJCGISAUBJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651269
Record name N~3~-(2-Methoxyethyl)-N-methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001346-35-5
Record name N~3~-(2-Methoxyethyl)-N-methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methylacrylamide (ABCR; 500 mg, 5.87 mmol), 2-Methoxyethylamine (Aldrich; 441 mg, 5.87 mmol), and EtOH (2 mL) were combined and heated in a microwave at 140° C. for 40 minutes. The reaction mixture was cooled and added to a 5 g SCX-2 column pre-wet with MeOH (2 column volumes), flushed with MeOH (2 column volumes) then the product eluted with 2M ammonia in MeOH. Product containing fractions were evaporated in vacuo to give the title compound as a clear oil (608 mg, 65%)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methoxyethyl)amino]-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[(2-Methoxyethyl)amino]-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[(2-Methoxyethyl)amino]-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[(2-Methoxyethyl)amino]-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[(2-Methoxyethyl)amino]-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[(2-Methoxyethyl)amino]-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.